molecular formula C8H16N2 B12440369 (2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine CAS No. 759453-20-8

(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12440369
CAS No.: 759453-20-8
M. Wt: 140.23 g/mol
InChI Key: NIBLFQFBAYHCQS-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Methyl-1-azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other scalable technologies to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic framework or the amine group.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the nitrogen atom.

Scientific Research Applications

(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

CAS No.

759453-20-8

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H16N2/c1-6-8(9)7-2-4-10(6)5-3-7/h6-8H,2-5,9H2,1H3/t6-,8-/m0/s1

InChI Key

NIBLFQFBAYHCQS-XPUUQOCRSA-N

Isomeric SMILES

C[C@H]1[C@@H](C2CCN1CC2)N

Canonical SMILES

CC1C(C2CCN1CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.